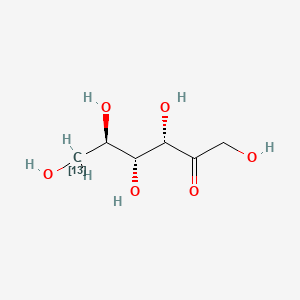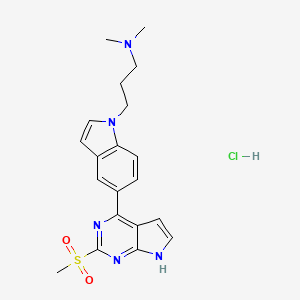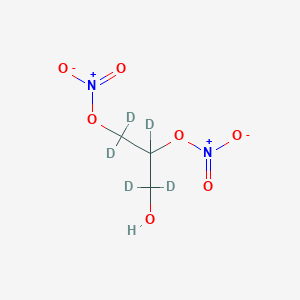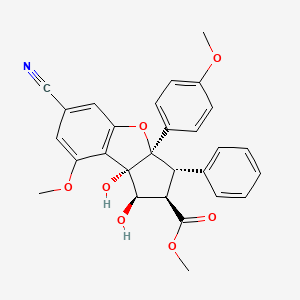
eIF4A3-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eukaryotic Initiation Factor 4A-3 Inhibitor 17 (eIF4A3-IN-17) is a small molecule inhibitor targeting the eukaryotic initiation factor 4A-3 (eIF4A3). eIF4A3 is a member of the DEAD-box protein family and a core component of the exon junction complex (EJC), which plays a crucial role in post-transcriptional gene regulation by promoting EJC control of precursor messenger RNA splicing . This compound has been developed to explore the role of eIF4A3 in various biological processes and diseases, including cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-17 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed. general synthetic methods for similar small molecule inhibitors typically involve:
Formation of Core Structure: The core structure of the inhibitor is synthesized using standard organic chemistry techniques, such as condensation reactions, cyclization, and functional group modifications.
Functionalization: The core structure is further functionalized by introducing specific substituents that enhance the compound’s binding affinity and selectivity for eIF4A3.
Purification: The final compound is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, pressure, solvent, and catalyst selection.
Process Control: Advanced process control techniques are employed to monitor and maintain reaction parameters within specified limits.
Quality Assurance: Rigorous quality assurance protocols are implemented to ensure the final product meets the required specifications for purity, potency, and safety.
化学反応の分析
Types of Reactions
eIF4A3-IN-17 can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may produce reduced forms with different reactivity.
科学的研究の応用
eIF4A3-IN-17 has a wide range of scientific research applications, including:
Cancer Research: This compound has been shown to inhibit the growth of various cancer cell lines by targeting eIF4A3, which is involved in tumorigenesis and progression.
Gene Regulation Studies: The compound is used to study the role of eIF4A3 in post-transcriptional gene regulation, including mRNA splicing, export, and degradation.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting eIF4A3 and related pathways.
Biological Pathway Analysis: Researchers use this compound to investigate the molecular pathways and mechanisms involving eIF4A3, such as the PI3K–AKT–ERK1/2–P70S6K pathway.
作用機序
eIF4A3-IN-17 exerts its effects by binding to eIF4A3 and inhibiting its activity. eIF4A3 is a nuclear matrix protein and a core component of the exon junction complex (EJC), which regulates precursor messenger RNA splicing and nonsense-mediated messenger RNA decay . By inhibiting eIF4A3, this compound disrupts these processes, leading to altered gene expression and reduced tumor cell proliferation . The compound also affects various molecular pathways, including the PI3K–AKT–ERK1/2–P70S6K pathway, which is involved in cell survival, proliferation, and migration .
類似化合物との比較
eIF4A3-IN-17 is part of a class of compounds targeting eIF4A3 and related proteins. Similar compounds include:
eIF4A1 Inhibitors: Target eIF4A1, another member of the eukaryotic initiation factor 4A family, involved in translation initiation.
eIF4A2 Inhibitors: Target eIF4A2, which shares structural similarities with eIF4A3 but has distinct biological functions.
Uniqueness
This compound is unique in its high selectivity for eIF4A3, making it a valuable tool for studying the specific role of eIF4A3 in various biological processes and diseases. Its ability to inhibit eIF4A3 with minimal off-target effects distinguishes it from other inhibitors targeting related proteins .
Conclusion
This compound is a potent and selective inhibitor of eIF4A3, with significant applications in cancer research, gene regulation studies, and drug development. Its unique mechanism of action and high selectivity make it a valuable tool for exploring the role of eIF4A3 in various biological processes and diseases. Further research and development of this compound and related compounds hold promise for advancing our understanding of eIF4A3 and its potential as a therapeutic target.
特性
分子式 |
C28H25NO7 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
methyl (1R,2R,3S,3aR,8bS)-6-cyano-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C28H25NO7/c1-33-19-11-9-18(10-12-19)28-23(17-7-5-4-6-8-17)22(26(31)35-3)25(30)27(28,32)24-20(34-2)13-16(15-29)14-21(24)36-28/h4-14,22-23,25,30,32H,1-3H3/t22-,23-,25-,27+,28+/m1/s1 |
InChIキー |
WRACOSLBAUYQOQ-GWNOIRNCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C#N)O)O)C(=O)OC)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C#N)O)O)C(=O)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
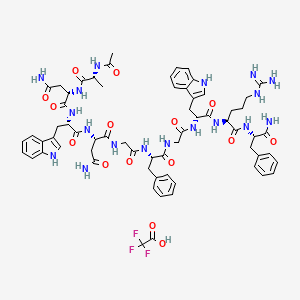


![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)


